N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide: is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a benzoyl group, a chlorophenyl group, and a phenylbutanamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-benzoyl-4-chloroaniline, which is then reacted with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.
Medicine
Medically, this compound is investigated for its potential anti-inflammatory and analgesic properties. Its ability to modulate specific biochemical pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide
Uniqueness
Compared to similar compounds, N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety. This structural uniqueness can result in different chemical reactivity and biological activity, making it a distinct compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-16(17-8-4-2-5-9-17)14-22(26)25-21-13-12-19(24)15-20(21)23(27)18-10-6-3-7-11-18/h2-13,15-16H,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJIKMXPKYWKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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